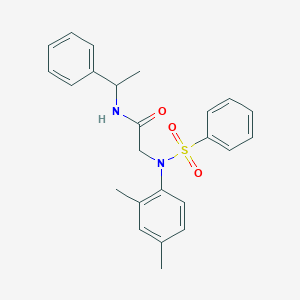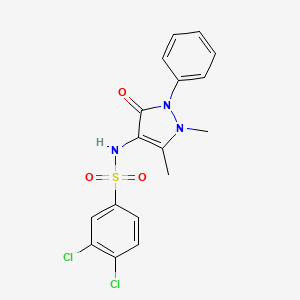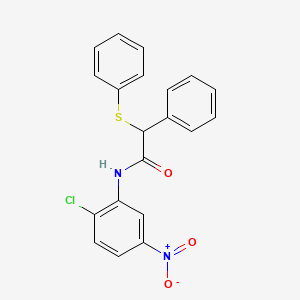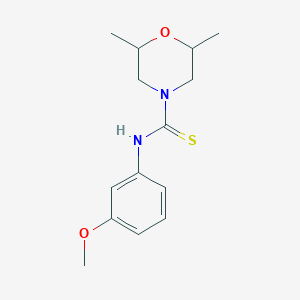
N~2~-(2,4-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,4-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPGN, and it is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a crucial role in the regulation of glucose metabolism, and DPGN has shown promise in the treatment of type 2 diabetes.
Wirkmechanismus
The mechanism of action of DPGN is through its inhibition of N~2~-(2,4-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, which is an enzyme that breaks down incretin hormones. By inhibiting this compound, DPGN increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glucose control.
Biochemical and Physiological Effects:
DPGN has been shown to have significant biochemical and physiological effects in animal models and clinical trials. In addition to its effects on glucose metabolism, DPGN has been shown to have anti-inflammatory and cardioprotective effects. It has also been shown to improve lipid metabolism and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPGN for lab experiments is its specificity for N~2~-(2,4-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide inhibition, which allows for targeted effects on glucose metabolism. However, DPGN has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for research on DPGN. One area of interest is its potential use in combination therapy with other diabetes medications, such as metformin or insulin. Another area of research is the potential use of DPGN in the treatment of other metabolic disorders, such as obesity or non-alcoholic fatty liver disease. Additionally, further studies are needed to fully understand the long-term safety and efficacy of DPGN in clinical settings.
Synthesemethoden
The synthesis of DPGN involves several steps, starting with the reaction of 2,4-dimethylbenzenamine with 1-phenylethylamine to form the intermediate product N-(2,4-dimethylphenyl)-N-(1-phenylethyl)amine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(2,4-dimethylphenyl)-N-(1-phenylethyl)-p-toluenesulfonamide. Finally, this compound is reacted with glycine to form DPGN.
Wissenschaftliche Forschungsanwendungen
DPGN has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. As a N~2~-(2,4-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, DPGN works by increasing the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This results in improved glucose control and has been shown to be effective in clinical trials.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-14-15-23(19(2)16-18)26(30(28,29)22-12-8-5-9-13-22)17-24(27)25-20(3)21-10-6-4-7-11-21/h4-16,20H,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIHYJUGFJRDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5013277.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5013319.png)
![5-cyclopropyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013320.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-fluorophenyl)propanamide](/img/structure/B5013323.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B5013331.png)
![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol](/img/structure/B5013340.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B5013351.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5013354.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5013365.png)

